Trimethyl methoxyphosphonoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

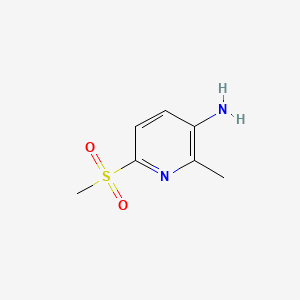

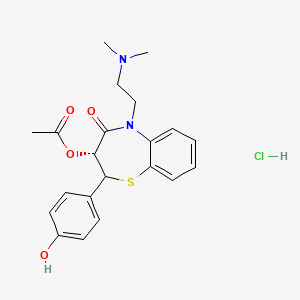

Trimethyl methoxyphosphonoacetate is an organophosphorus compound . It is a phosphonic ester . The molecular formula of Trimethyl methoxyphosphonoacetate is C6H13O6P .

Synthesis Analysis

Trimethyl phosphonoacetate can be synthesized from trimethyl phosphite and methyl chloroacetate through Michael Arbuzov rearrangement reaction . This synthetic method satisfies the chemical equations that CH2ClCOOH and CH3OH produce CH5ClO2 and H2O, and CH5ClO2 and C3H9O3P produce C5H11O5P and CH3Cl .

Molecular Structure Analysis

The molecular structure of Trimethyl methoxyphosphonoacetate can be represented by the InChI string: InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3 . The molecular weight of this compound is 182.11 g/mol .

Scientific Research Applications

Preparation of Phosphonic Acids

Trimethyl methoxyphosphonoacetate is used in the preparation of phosphonic acids, which are one of the most important categories of organophosphorus compounds . These compounds have a wide range of applications in chemical biology, medicine, materials, and other domains .

Microwave-Accelerated Synthesis

The compound is used in microwave-accelerated synthesis, specifically in the McKenna Synthesis of Phosphonic Acids . This method uses microwave irradiation to accelerate the silyldealkylations of a series of dialkyl methylphosphonates .

Preparation of Sarin A

Trimethyl methoxyphosphonoacetate is used in the preparation of Sarin A by intramolecular Mannich-type reactions . Sarin A is a compound of interest in various fields of research.

Horner-Wadsworth-Emmons Olefination

This compound is involved in the Horner-Wadsworth-Emmons olefination with aldehydes and ketones to give acrylic esters . This reaction is a key step in the synthesis of various organic compounds.

Oxa-Michael Reactions

Trimethyl methoxyphosphonoacetate is also involved in oxa-Michael reactions . These reactions are a type of addition reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Prenylation of Oxindoles

The compound is used in the prenylation of oxindoles . Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein.

Heterocyclization Reactions

Lastly, Trimethyl methoxyphosphonoacetate is involved in heterocyclization reactions . These reactions are used in the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry due to their biological activity.

Safety And Hazards

Trimethyl phosphonoacetate, a related compound, is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Trimethyl methoxyphosphonoacetate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Methyl acetoacetate", "Trimethyl phosphite", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Methyl acetoacetate is reacted with trimethyl phosphite in the presence of a base catalyst such as sodium hydroxide to form methyl 2-(trimethylphosphoranylidene)acetoacetate.", "Step 2: The intermediate product from step 1 is then reacted with methanol in the presence of an acid catalyst such as hydrochloric acid to form methyl 2-(methoxycarbonyl)ethylphosphonic acid.", "Step 3: The final step involves the reaction of the product from step 2 with sodium hydroxide and sodium chloride to form Trimethyl methoxyphosphonoacetate." ] } | |

CAS RN |

16141-78-9 |

Product Name |

Trimethyl methoxyphosphonoacetate |

Molecular Formula |

C6H13O6P |

Molecular Weight |

212.138 |

IUPAC Name |

methyl 2-(dimethoxyphosphorylmethoxy)acetate |

InChI |

InChI=1S/C6H13O6P/c1-9-6(7)4-12-5-13(8,10-2)11-3/h4-5H2,1-3H3 |

InChI Key |

KYMUNKMWGDJFHK-UHFFFAOYSA-N |

SMILES |

COC(=O)COCP(=O)(OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)

![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)